molecular formula C16H17NO2 B14495073 6-{[(3-Hydroxypropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one CAS No. 63329-82-8

6-{[(3-Hydroxypropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14495073
CAS No.: 63329-82-8
M. Wt: 255.31 g/mol
InChI Key: FVEFEXNMGBFKIW-UHFFFAOYSA-N
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Description

6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core substituted with a hydroxypropylamino group and a phenylmethylidene group

Preparation Methods

The synthesis of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of a cyclohexa-2,4-dien-1-one derivative with a hydroxypropylamine and a phenylmethylidene precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur with aldehydes or ketones, forming larger molecules with new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:

The uniqueness of 6-{(3-Hydroxypropyl)aminomethylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

63329-82-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-[N-(3-hydroxypropyl)-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C16H17NO2/c18-12-6-11-17-16(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19/h1-5,7-10,18-19H,6,11-12H2

InChI Key

FVEFEXNMGBFKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCO)C2=CC=CC=C2O

Origin of Product

United States

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